5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft . This can lead to enhanced neurotransmission and improved mood .
Biochemical Pathways
Antidepressants often influence the monoaminergic pathways, including the serotonin, norepinephrine, and dopamine pathways . These pathways play crucial roles in mood regulation .
Result of Action
This is often achieved by enhancing neurotransmission in the brain, which can lead to improved mood and reduced symptoms of depression .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the benzothiazole derivative with 1-(2-chloroethyl)pyridine in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the nitro groups or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, where various substituents can be introduced.
Scientific Research Applications
5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of neurological disorders and as an anticancer agent.
Biological Studies: The compound is used in biological studies to understand its interaction with cellular receptors and enzymes. It is particularly useful in studying the mechanisms of action of piperazine-containing drugs.
Industrial Applications: In the industrial sector, this compound is explored for its potential use in the synthesis of other pharmacologically active molecules.
Comparison with Similar Compounds
5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be compared with other similar compounds such as:
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-benzo[d]imidazole: This compound also features a piperazine moiety and is studied for its potential as an alpha1-adrenergic receptor antagonist.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are explored for their anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of a benzothiazole core and a piperazine moiety, which provides a distinct pharmacological profile compared to other similar compounds.
Properties
IUPAC Name |
5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQVULWOXMGKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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